molecular formula C12H7F3O4S B6384495 MFCD18316338 CAS No. 1261933-58-7

MFCD18316338

Cat. No.: B6384495
CAS No.: 1261933-58-7
M. Wt: 304.24 g/mol
InChI Key: UTBNUSBYXXNFRC-UHFFFAOYSA-N
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Description

The absence of direct data on MFCD18316338 necessitates a comparative analysis with structurally and functionally related compounds from published studies.

Properties

IUPAC Name

4-[3-hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O4S/c13-12(14,15)19-9-2-6(1-8(16)4-9)7-3-10(11(17)18)20-5-7/h1-5,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBNUSBYXXNFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)OC(F)(F)F)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686641
Record name 4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-58-7
Record name 2-Thiophenecarboxylic acid, 4-[3-hydroxy-5-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261933-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18316338 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but common methods include:

    Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and subsequently reacted to produce the final compound.

    Catalytic Reactions: Catalysts are often used to enhance the reaction rate and yield of this compound.

    Temperature and Pressure Conditions: The reactions are usually carried out under controlled temperature and pressure to ensure optimal conditions for the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient and cost-effective production of the compound in large quantities. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD18316338 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to produce reduced forms of this compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

    Reaction Conditions: These reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various oxidized derivatives, while reduction can yield different reduced forms of this compound.

Scientific Research Applications

MFCD18316338 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: this compound is used in the production of various industrial products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD18316338 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Target and Similar Compounds

Property CAS 918538-05-3 CAS 1046861-20-4 Similar Compound A* Similar Compound B*
Molecular Formula C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₇H₆ClN₃ C₈H₆BBrCl₂O₂
Molecular Weight 188.01 g/mol 235.27 g/mol 195.60 g/mol 298.30 g/mol
LogP (XLOGP3) 2.15 2.15 2.30 1.85
Solubility (ESOL) 0.24 mg/ml 0.24 mg/ml 0.18 mg/ml 0.32 mg/ml
TPSA 40.46 Ų 40.46 Ų 35.48 Ų 48.98 Ų
Bioavailability Score 0.55 0.55 0.50 0.60
BBB Permeability Yes No Yes No

*Similar Compound A: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3 analog).
*Similar Compound B: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4 analog).

Key Observations :

  • Polarity and Solubility : CAS 918538-05-3 and its analogs exhibit moderate solubility (0.18–0.32 mg/ml), influenced by halogen substituents (Cl, Br) and aromatic rings. The boronic acid derivative (CAS 1046861-20-4) shows comparable solubility but lower BBB permeability due to its larger molecular weight and polar B-O bonds .

Key Observations :

  • Heterocyclic Systems : Pyrrolo-triazine derivatives (e.g., CAS 918538-05-3) require cyclization under basic conditions, while boronic acids (e.g., CAS 1046861-20-4) rely on transition-metal-catalyzed cross-couplings .
  • Yield Optimization : Palladium catalysts (e.g., Pd(dppf)Cl₂) improve yields in boronic acid synthesis (~68–71%), whereas copper-mediated reactions for triazines show lower yields (~62%) .

Table 3: Bioactivity and Hazard Data

Compound PAINS Alerts Brenk Alerts Leadlikeness Hazard Statements
CAS 918538-05-3 0 1.0 1.0 H315-H319-H335 (Skin/Irritation)
CAS 1046861-20-4 0 1.0 1.0 H302-H318 (Toxic if ingested)
Similar Compound A 0 0.8 0.9 H317-H334 (Sensitization)
Similar Compound B 0 1.2 0.8 H412 (Harmful to aquatic life)

Key Observations :

  • Safety : Both target compounds and analogs carry moderate hazards (e.g., skin irritation, aquatic toxicity), necessitating careful handling .

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